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molecular formula C9H8FNS B8442458 5-Fluoro-6-methylthioindole

5-Fluoro-6-methylthioindole

Cat. No. B8442458
M. Wt: 181.23 g/mol
InChI Key: MUWCXEJAJLVMPV-UHFFFAOYSA-N
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Patent
US06380238B1

Procedure details

5-Fluoro-6-methylthioindole was prepared from 5-fluoro-6-methylthioindole-2,3-dione according to the method described in the preparation of 7-chloro-5-fluoroindole as a white solid (1.21 g, 37%): mp 51° C.; C9H8FNS requires: C, 59.65; H, 4.45; N, 7.73; S, 17.69%. Found C, 59.75; H, 4.44; N, 7.72; S, 17.65%; IR δmax (Nujol)/cm−1 3461, 3408, 3361, 2925, 2855, 1455, 1304 and 1137; NMR δH (400 MHz, CDCl3) 2.49 (3H, s), 6.49-6.51 (1H, m), 7.22 (1H, t, J 3.0 Hz), 7.30 (1H, d, J 10.0 Hz), 7.36 (1H, d, J 6.5 Hz), 8.0-8.25 (1H, brm).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.21 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][C:10]=1[S:11][CH3:12])[NH:7][C:6](=O)[C:5]2=O.ClC1C=C(F)C=C2C=1NC=C2>>[F:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][C:10]=1[S:11][CH3:12])[NH:7][CH:6]=[CH:5]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C2C(C(NC2=CC1SC)=O)=O
Step Two
Name
Quantity
1.21 g
Type
reactant
Smiles
ClC=1C=C(C=C2C=CNC12)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C2C=CNC2=CC1SC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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